1-Methyladenosine (m1A) is a modified nucleoside found primarily in tRNA and rRNA across various organisms. [] This molecule is formed by the addition of a methyl group to the N1 position of the adenosine base. [] m1A is implicated in the structure and function of these RNA molecules, potentially impacting translational efficiency and fidelity, as well as structural integrity. [] Its presence has been reported in both eukaryotic and prokaryotic tRNA, with its prevalence varying across species. [, ] For example, its levels are higher in yeast and higher organisms compared to bacteria, highlighting the diversity of tRNA modification patterns across different species. [] Interestingly, the presence of m1A in tRNA from Mycobacterium smegmatis, a prokaryote, underscores its potential significance across different domains of life. []
The synthesis of 1-methyladenosine involves the methylation of the nitrogen atom at position one of adenosine. Two primary methods for synthesizing 1-methyladenosine phosphoramidites have been reported:
The synthesis often requires careful control of reaction conditions (e.g., temperature, solvent) to ensure high yields and purity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of synthesized 1-methyladenosine.
1-Methyladenosine features a methyl group attached to the nitrogen atom at position one of the adenine base. This modification alters the chemical properties of adenosine significantly:
The pKa value of 1-methyladenosine is approximately 8.25, indicating that it is a stronger base than unmodified adenosine (pKa ~3.5). This increased basicity affects its interactions in nucleic acid structures and its ability to participate in hydrogen bonding and stacking interactions .
1-Methyladenosine can participate in various chemical reactions typical for nucleotides, including:
The detection and quantification of 1-methyladenosine modifications typically involve advanced techniques like liquid chromatography-mass spectrometry and methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq), allowing researchers to map its locations within transcripts accurately .
The mechanism by which 1-methyladenosine exerts its effects involves several key processes:
Research has shown that changes in environmental conditions can lead to alterations in the patterns of 1-methyladenosine modifications on mRNA, suggesting a role in cellular stress responses .
Studies have indicated that modifications like 1-methyladenosine significantly affect RNA's structural dynamics, impacting its biological functions .
1-Methyladenosine has several important applications in scientific research:
The chemical structure of m1A (C₁₁H₁₅N₅O₄; PubChem CID: 27476) comprises adenosine methylated at the N1 position of its purine ring. This methylation confers unique physicochemical properties:
Table 1: Physicochemical Attributes of m1A
Property | Value/Characteristic | Functional Consequence |
---|---|---|
Molecular Formula | C₁₁H₁₅N₅O₄ | - |
Charge at pH 7.0 | Positive | Altered RNA-protein binding |
Watson-Crick Pairing | Disrupted | Impaired translation fidelity |
Abundance in mRNA | ~0.02% (5–10% of m6A levels) | Modest but functionally significant |
Key Detection Methods | LC-MS, m1A-ID-seq, CHEUI nanopore sequencing | High-specificity mapping |
Detection of m1A remains challenging due to its structural complexity. Traditional methods like liquid chromatography-mass spectrometry (LC-MS) quantify bulk m1A levels but lack site-specific resolution [8]. Advanced techniques like m1A-ID-seq (combining antibody immunoprecipitation with enzymatic demethylation) and CHEUI nanopore sequencing (using ionic current deviations to predict m1A in single RNA molecules) now enable transcriptome-wide mapping at near-single-base resolution [5] [8].
The discovery of m1A traces back to 1965, when Dunn et al. first isolated m1A mononucleotides from RNA hydrolysates [4]. Key milestones include:
m1A exhibits deep evolutionary conservation:
Phylogenetic analyses indicate that m1A machinery existed in the last universal common ancestor (LUCA). Eukaryotic writers (e.g., TRMT61A) and erasers (e.g., ALKBH1/3) evolved via horizontal gene transfer from bacterial systems, while readers (YTH proteins) descended from prokaryotic endonucleases [6].
m1A, N6-methyladenosine (m6A), and 5-methylcytosine (m5C) represent the three most abundant mRNA methylation modifications, yet they exhibit distinct biochemical and functional profiles:
Table 2: Comparative Features of Major RNA Methylation Modifications
Property | m1A | m6A | m5C |
---|---|---|---|
Chemical Structure | Methylation at N1 adenosine | Methylation at N6 adenosine | Methylation at C5 cytosine |
Charge Change | Positive | Neutral | Neutral |
Abundance in mRNA | 0.02% (low) | 0.1–0.4% (high) | 0.03–0.1% (low) |
Consensus Motif | Non-specific | RRACH | Non-specific |
Key Writers | TRMT6/61A, TRMT10C, NML | METTL3-METTL14 complex | NSUN2, DNMT2 |
Key Erasers | ALKBH1, ALKBH3, FTO | FTO, ALKBH5 | TET2, ALKBH1 |
Key Readers | YTHDF1-3, YTHDC1 | YTHDF1-3, IGF2BP1-3 | ALYREF, YBX1 |
Primary Functions | tRNA stability; translation control | mRNA splicing; decay; translation | rRNA biogenesis; mRNA export |
Functional Divergence:
Co-Occurrence and Crosstalk: Nanopore sequencing reveals m1A and m5C co-localize in 15–20% of individual mRNA molecules, suggesting synergistic roles in RNA metabolism [5]. For example, coordinated methylation in tRNA fragments regulates stress responses in plants and cancer pathways in mammals [4] [6].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: